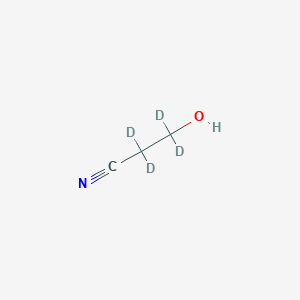
3-羟基丙腈-2,2,3,3-d4
概述
描述
3-Hydroxypropionitrile-2,2,3,3-d4 is a deuterium-labeled analogue of 3-Hydroxypropionitrile. This compound is characterized by the presence of deuterium atoms at the 2 and 3 positions, which makes it useful in various scientific research applications. The molecular formula of 3-Hydroxypropionitrile-2,2,3,3-d4 is HOCD2CD2CN, and it has a molecular weight of 75.10 g/mol .
科学研究应用
3-Hydroxypropionitrile-2,2,3,3-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
作用机制
Target of Action
It’s structurally similar to 3-hydroxypropionitrile, which is known to interact with phospholipids in the cell membrane .
Mode of Action
It’s known that 3-hydroxypropionitrile, a structurally similar compound, can orient phospholipids in the cell membrane with their polar headgroups pointing out of the solution .
Biochemical Pathways
3-hydroxypropionitrile, a similar compound, is known to be involved in the synthesis of heterocyclic rings, mercaptopropanoic acid, or cyclophosphamide .
Pharmacokinetics
It’s known that 3-hydroxypropionitrile, a structurally similar compound, can be metabolized to thiocyanate and excreted .
Result of Action
It’s known that 3-hydroxypropionitrile, a structurally similar compound, can cause changes in the orientation of phospholipids in the cell membrane .
Action Environment
It’s known that 3-hydroxypropionitrile, a structurally similar compound, can interact with phospholipids in the cell membrane, which could potentially be influenced by environmental factors .
生化分析
Biochemical Properties
It is known to be an intermediate in synthesizing 3-Hydroxypropionic Acid-D4 Sodium Salt , which is a beta hydroxy acid derived from plants and crops such as corn
Molecular Mechanism
It is known to be involved in the synthesis of 3-Hydroxypropionic Acid-D4 Sodium Salt
Temporal Effects in Laboratory Settings
It has a boiling point of 228 °C (lit.) and a density of 1.041 g/mL at 25 °C
准备方法
Synthetic Routes and Reaction Conditions
Acrylonitrile Hydration Method: This method involves the hydration of acrylonitrile in the presence of a catalyst.
Ethylene Oxide and Hydrogen Cyanide Method: This method involves the reaction of ethylene oxide with hydrogen cyanide in an alkaline medium.
Ethylene Chlorohydrin and Sodium Cyanide Method: This method involves the reaction of ethylene chlorohydrin with sodium cyanide.
Industrial Production Methods
The industrial production of 3-Hydroxypropionitrile-2,2,3,3-d4 often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of supercritical water and specific catalysts can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Reduction: This compound can be reduced to form 3-Aminopropionitrile.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: 3-Hydroxypropionic acid.
Reduction: 3-Aminopropionitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
3-Hydroxypropionitrile-2,2,3,3-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
3-Hydroxypropionitrile: The non-deuterated analogue with similar chemical properties but different isotopic composition.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Another nitrile compound used in organic synthesis.
3-Phenoxypropionitrile: A nitrile compound with a phenoxy group, used in different chemical applications.
属性
IUPAC Name |
2,2,3,3-tetradeuterio-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGYTJNNHPZFKR-VEPVEJTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483017 | |
| Record name | 3-Hydroxypropionitrile-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122775-18-2 | |
| Record name | 3-Hydroxypropionitrile-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122775-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B51649.png)

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)



![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
